molecular formula C10H10O3 B8394429 4-[Acetyloxy-methyl]benzaldehyde CAS No. 54549-74-5

4-[Acetyloxy-methyl]benzaldehyde

Cat. No. B8394429
CAS RN: 54549-74-5
M. Wt: 178.18 g/mol
InChI Key: JWHGCTVSBCLLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Acetyloxy-methyl]benzaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[Acetyloxy-methyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Acetyloxy-methyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54549-74-5

Product Name

4-[Acetyloxy-methyl]benzaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(4-formylphenyl)methyl acetate

InChI

InChI=1S/C10H10O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-6H,7H2,1H3

InChI Key

JWHGCTVSBCLLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

54.2 g of 4-hydroxymethylbenzaldehyde, together with 40 g of triethylamine, are dissolved in 350 ml of dichloromethane. After the dropwise addition of 31.2 g of acetyl chloride at 0° to 5° C., the reaction mixture is allowed to stand overnight at room temperature. Thereafter, the precipitated triethylammonium chloride is filtered off under suction, and the filtrate is extracted 3 times with saturated bicarbonate solution. After it has been dried with sodium sulphate, the residue is distilled in a high vacuum. 47.9 g of a colorless solid are obtained in this manner.
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two

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